2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate
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Overview
Description
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate is a synthetic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . These derivatives are then reduced to tetrahydroisoquinolines using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways and its interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar biological activities.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective effects.
2-benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its antibacterial properties.
The uniqueness of this compound lies in its specific substituents and their effects on its biological activity and chemical reactivity.
Properties
CAS No. |
2408970-16-9 |
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Molecular Formula |
C10H12FNO3S |
Molecular Weight |
245.3 |
Purity |
94 |
Origin of Product |
United States |
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